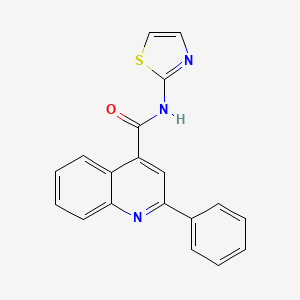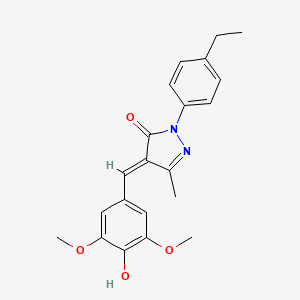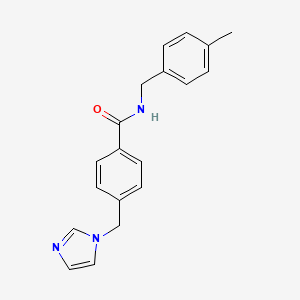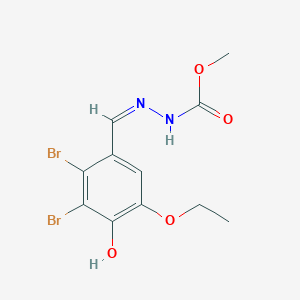
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide (PTQC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTQC is a heterocyclic compound that contains a thiazole ring, a quinoline ring, and a carboxamide group. The compound has been synthesized using various methods and has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. The compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and apoptosis. The compound has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is that the compound exhibits potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one limitation is that the compound has not been extensively studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound, including its effects on various enzymes and proteins involved in cell growth and proliferation. Another direction is to study the pharmacokinetic properties of the compound to determine its potential as a drug candidate. Additionally, the development of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide analogs may lead to the discovery of more potent and selective anticancer agents.
Métodos De Síntesis
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline followed by the reaction with various carboxylic acids. Another method involves the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline followed by the reaction with various isocyanates. The synthesis of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been reported in several scientific journals, and the compound has been synthesized using various modifications of these methods.
Aplicaciones Científicas De Investigación
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively studied for its biological activities, including its potential as an anticancer agent. Studies have shown that 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWZGRKXEVQUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)

![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)



![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)

![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)
![N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6139953.png)